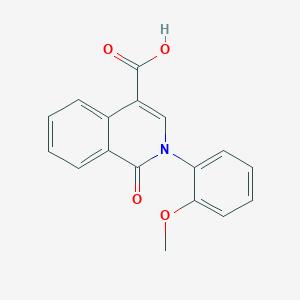

2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent), a dihydroisoquinoline group (a type of nitrogen-containing cyclic compound), and a carboxylic acid group (COOH). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The methoxy group may be involved in ether cleavage or substitution reactions. The isoquinoline could participate in electrophilic aromatic substitution reactions. The carboxylic acid could be involved in acid-base reactions or could form esters or amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a carboxylic acid group could result in acidic properties. The compound is likely to be solid at room temperature, and its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a key area of application for compounds related to 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. These processes are crucial for the degradation of recalcitrant compounds in water treatment. AOPs lead to the generation of various by-products, and understanding the biotoxicity and degradation pathways of these products is vital for environmental safety. The study by Qutob et al. (2022) provides comprehensive insights into the AOPs used to treat acetaminophen from aqueous mediums, highlighting the importance of identifying the most reactive sites on molecules for predicting biotoxicity and environmental impact (Qutob et al., 2022).

Anti-Cancer and Anti-Inflammatory Agents

Compounds derived from this compound, such as 4′-Geranyloxyferulic acid (GOFA), have shown promising potential as anti-inflammatory and anti-tumor agents. Epifano et al. (2015) provide an overview of the biological effects of GOFA, indicating its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo. This research suggests a significant potential for derivatives of this compound in pharmacological applications, particularly in cancer prevention and treatment (Epifano et al., 2015).

Novel Carboxylic Acid Bioisosteres

The search for novel carboxylic acid bioisosteres is a critical area of research in medicinal chemistry, aimed at overcoming the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability. Horgan and O’Sullivan (2021) summarize recent applications of novel carboxylic acid bioisosteres, highlighting their role in enhancing bioactivity, selectivity, or physiochemical properties of drugs. This research underscores the continuous innovation in drug design and the potential of carboxylic acid derivatives in developing improved pharmacological profiles (Horgan & O’Sullivan, 2021).

Environmental and Pharmacological Implications

The review by de Koning on the antioxidant ethoxyquin and its analogues illustrates the importance of understanding the antioxidant efficacy and potential environmental impacts of compounds related to this compound. The study discusses the role of these compounds in protecting polyunsaturated fatty acids in fish meal and their potential as strong antioxidants. Such insights are crucial for the application of these compounds in food preservation and environmental protection (de Koning, 2002).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .

Mode of Action

The compound interacts with its target enzyme by catalyzing the reversible glutathione-dependent isomerization of HCCA to THBPA . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.

Biochemical Pathways

The affected pathway is the HCCA to THBPA isomerization pathway

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the target enzyme. By influencing the activity of 2-hydroxychromene-2-carboxylate isomerase, the compound can potentially affect various biological processes that rely on the isomerization of HCCA to THBPA .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-14(15)18-10-13(17(20)21)11-6-2-3-7-12(11)16(18)19/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCAPAUXJDMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2775166.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)

![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)

![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)

![6-[(2-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)

![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)